4,4'-Bis(2-bromoacetyl)biphenyl
Overview
Description
Synthesis Analysis
The synthesis of various biphenyl derivatives has been explored in the provided studies. For instance, the molecule 4,4''''-di-n-octyl-p-quaterphenyl was synthesized using a nickel-catalyzed cross-coupling reaction, which indicates the potential for similar catalytic methods to be applied to the synthesis of 4,4'-Bis(2-bromoacetyl)biphenyl . Additionally, the synthesis of 4-bromo-4'-ethynyl biphenyl and its subsequent polymerization using a palladium (II) salts catalyst system suggests that brominated biphenyl compounds can be effectively used as monomers in polymerization reactions . The novel synthesis of asymmetric bis(chlorophthalimide)s leading to higher molecular weight polyimides containing biphenyl units further demonstrates the versatility of biphenyl derivatives in polymer chemistry .
Molecular Structure Analysis
The molecular structure of biphenyl derivatives has been extensively studied. For example, the crystal structure of 4,4'-biphenylene-bis(oxycarbonylbutyric acid) reveals different conformations within the unit cell, with dihedral angles between the phenyl rings varying significantly . This suggests that 4,4'-Bis(2-bromoacetyl)biphenyl could also exhibit conformational diversity. The structure of 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]biphenyl, with its crystallographic center of symmetry, provides insights into the expected geometry of similar biphenyl compounds .
Chemical Reactions Analysis
The reactivity of biphenyl derivatives is highlighted by the reaction of 4,4'-bis(4-pyridyl)biphenyl with 1-bromooctane to yield an "extended viologen" . This indicates that biphenyl compounds can participate in substitution reactions to form new organic molecules with interesting electronic properties. The polymerization of 4-bromo-4'-ethynyl biphenyl also exemplifies the chemical reactivity of brominated biphenyls in forming polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives are diverse. The transition to a liquid-crystalline phase at 81 degrees C for 4,4''''-di-n-octyl-p-quaterphenyl suggests that similar biphenyl compounds might also exhibit mesogenic behavior . The solubility of aromatic poly(ether benzoxazole)s derived from biphenyl-based monomers in various solvents and their high thermal stability up to 380 °C in nitrogen are indicative of the robust nature of these materials . The solubility of polyimides containing biphenyl units in common organic solvents and their ability to form flexible films are also noteworthy .
Scientific Research Applications
1. Immunology Research
4,4'-Bis(2-bromoacetyl)biphenyl derivatives have been utilized in immunological research. For instance, a bivalent affinity label, bis(alpha-bromoacetyl-epsilon-2,4-dinitrophenyllysylproline)ethylenediamine, synthesized from a similar compound, has been used to covalently cross-link specific antibodies, particularly in the variable regions. This leads to the formation of covalently cross-linked dimers and trimers of immunoglobulin G, useful as sensitive probes of immune effector functions (Segal & Hurwitz, 1976).
2. HIV Research
In the context of HIV research, biphenyl derivatives, which are structurally related to 4,4'-Bis(2-bromoacetyl)biphenyl, have shown potential. For example, specific brominated hexahydroxybiphenyl derivatives demonstrated potent anti-HIV activity, suggesting their significance in developing new therapeutic agents (Xie et al., 1995).
3. Organic Synthesis and Catalysis
Biphenyl-based compounds, similar to 4,4'-Bis(2-bromoacetyl)biphenyl, are crucial in organic synthesis and catalysis. For example, biphenyl- and terphenyl-based recyclable trivalent iodine reagents, such as 4-bromo-4′-(diacetoxyiodo)biphenyl, have been developed for various oxidative rearrangements in organic chemistry (Moroda & Togo, 2006).
4. Materials Science and OLEDs
In materials science, particularly for organic light-emitting diodes (OLEDs), biphenyl derivatives are used to control the π-conjugation length, thereby ensuring specific emission properties. For instance, 4,4′‐bis(1,2,2‐triphenylvinyl)biphenyl derivatives exhibit deep-blue emissions, vital for the development of non-doped OLEDs (Huang et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 4,4’-Bis(2-bromoacetyl)biphenyl are currently unknown. This compound is primarily used as an intermediate in laboratory research and development
Biochemical Pathways
As an intermediate in laboratory research, it may be used to synthesize other compounds that have known effects on biochemical pathways
Result of Action
As an intermediate in laboratory research, it may be used to synthesize other compounds that have known molecular and cellular effects .
properties
IUPAC Name |
2-bromo-1-[4-[4-(2-bromoacetyl)phenyl]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2O2/c17-9-15(19)13-5-1-11(2-6-13)12-3-7-14(8-4-12)16(20)10-18/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSLQVZQORGDQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)CBr)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063286 | |
Record name | Ethanone, 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4072-67-7 | |
Record name | 1,1′-[1,1′-Biphenyl]-4,4′-diylbis[2-bromoethanone] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4072-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1,1'-(1,1'-biphenyl)-4,4'-diylbis(2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004072677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-[1,1'-biphenyl]-4,4'-diylbis[2-bromoethan-1-one] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.624 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4′-Bis(bromoacetyl)biphenyl | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMK2D77YJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4,4'-Bis(2-bromoacetyl)biphenyl in the synthesis of the target compound?
A1: 4,4'-Bis(2-bromoacetyl)biphenyl serves as a key building block in the synthesis. [] The synthesis follows a convergent strategy where a dipeptide intermediate, [1,1'-biphenylyl]-4,4'-bis(2-carbonylethyl-2, 1-bis)-(S)-bis((methoxycarbonyl)-L-valino-L-proline), is first prepared. This dipeptide then reacts with 4,4'-Bis(2-bromoacetyl)biphenyl, introducing the biphenyl moiety and setting the stage for the final ring closure and salification steps to yield the target compound. []
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